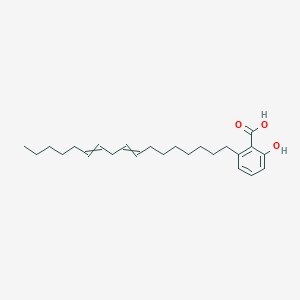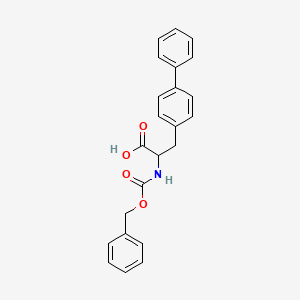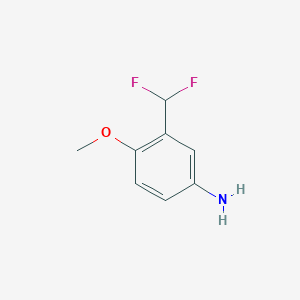
3-(Difluoromethyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-4-methoxyaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-methoxyaniline typically involves the introduction of the difluoromethyl group onto an aniline precursor. One common method is the reaction of 4-methoxyaniline with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow difluoromethylation process, which allows for better control over reaction parameters and improved yields. This method utilizes fluoroform (CHF3) as a difluoromethylating agent in the presence of a suitable catalyst .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
科学的研究の応用
3-(Difluoromethyl)-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can also influence the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)aniline: Lacks the methoxy group, which can affect its chemical properties and reactivity.
4-Methoxyaniline: Lacks the difluoromethyl group, which can influence its biological activity and stability.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a benzene ring, leading to different chemical and biological properties.
Uniqueness
3-(Difluoromethyl)-4-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which impart distinct chemical and biological properties.
特性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 |
InChIキー |
VEALBHLGZCYAFT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


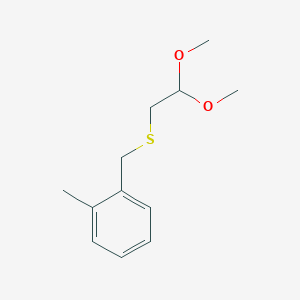
![tert-butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13649401.png)
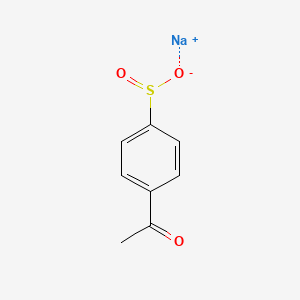
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

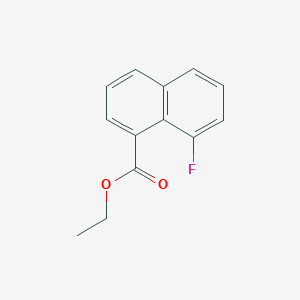
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
